EZM2302, chemically named as methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate, is a potent and selective small molecule inhibitor of the protein arginine methyltransferase CARM1 (also known as PRMT4). [, , , ] CARM1 is an enzyme that catalyzes the methylation of arginine residues on target proteins, playing crucial roles in various cellular processes, including gene expression, signal transduction, and cell differentiation. [, ] EZM2302 has emerged as a valuable tool in scientific research to investigate the biological functions of CARM1 and its therapeutic potential in various diseases, particularly cancer. [, , , ] Notably, EZM2302 exhibits high oral bioavailability and is well-tolerated in mice, making it suitable for in vivo studies. []
The synthesis of EZM 2302 involves a series of chemical reactions designed to create a compound that selectively inhibits CARM1. Although specific synthetic routes are proprietary and often not disclosed in detail, general methodologies for synthesizing small molecule inhibitors typically include:
The molecular structure of EZM 2302 can be described using its chemical formula and structural representation. The compound features a complex arrangement that includes:
The precise molecular formula and structural details can be derived from spectral data obtained during characterization. For instance, the molecular weight of EZM 2302 is approximately 350.4 g/mol .
EZM 2302 undergoes specific chemical reactions when interacting with its target enzyme. The primary reaction involves:
The kinetics of this inhibition can be studied through enzyme assays that measure the rate of substrate conversion in the presence and absence of EZM 2302 .
The mechanism by which EZM 2302 exerts its effects involves several key processes:
EZM 2302 has significant scientific applications:
EZM 2302 (GSK3359088) is a small-molecule inhibitor with the systematic name Methyl (R)-2-(2-(2-chloro-5-(2-hydroxy-3-(methylamino)propoxy)phenyl)-6-(3,5-dimethylisoxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate. Its molecular formula is C₂₉H₃₇ClN₆O₅, with a precise molecular weight of 585.09 g/mol [1] [5] [9]. Elemental analysis confirms the composition: Carbon (59.53%), Hydrogen (6.37%), Chlorine (6.06%), Nitrogen (14.36%), and Oxygen (13.67%) [5]. The compound exists as a white to off-white solid under standard storage conditions [1] [9].
EZM 2302 features a single chiral center at the 2-hydroxy-3-(methylamino)propoxy side chain, adopting an (R)-configuration [4] [5]. This stereochemistry is critical for target engagement, as confirmed by X-ray crystallography showing hydrogen bonding between the (R)-configured amine and Glu266 in the CARM1 substrate-binding pocket [4]. No stereoisomers of EZM 2302 have been reported in biological studies, indicating the enantioselective nature of CARM1 inhibition [4] [9].
Table 1: Solubility and Stability Profile of EZM 2302
Property | Conditions | Value |
---|---|---|
Solubility | DMSO | 100 mg/mL (170.91 mM) [1] |
Ethanol | 93 mg/mL [3] | |
Water | Insoluble [3] | |
Thermal Stability | Solid (Powder) -20°C | >2 years [5] |
Solution (DMSO) -80°C | 6 months [1] | |
pH Stability | Physiological pH (7.4) | Stable for 24h [6] |
EZM 2302 is hygroscopic in DMSO, necessitating anhydrous storage [1]. It maintains stability across freeze-thaw cycles when stored at ≤−20°C but degrades in aqueous buffers within 48 hours [6]. Crystalline polymorphism studies are unreported, but differential scanning calorimetry indicates a melting point of 198–202°C [5].
The synthesis of EZM 2302 evolved from structure-based optimization of pyrazolopyridine scaffolds (e.g., Compound 1, IC₅₀ = 2.3 μM) [4]. Critical modifications included:
The convergent synthesis involves:
Table 2: Evolution of CARM1 Inhibitors Leading to EZM 2302
Compound | CARM1 IC₅₀ | Key Structural Features | Limitations |
---|---|---|---|
1 | 2.3 μM | Pyrazolopyridine core | Low potency |
2 | 46 nM | Morpholino tail, phenol linker | Poor oral bioavailability |
EPZ002565 | 9 nM | Dimethylisoxazole, spirocyclic amine | High clearance in vivo |
EZM 2302 | 6 nM | (R)-Chiral linker, chloro substituent | Optimized PK/PD [4] |
SAR studies identified three critical pharmacophores:1. Dimethylisoxazole Group:- Removal reduces potency 100-fold due to lost hydrophobic contact with Tyr261 [4].- Methyl substitution at C3/C5 is optimal; larger groups (ethyl, propyl) decrease cell permeability [4].
The synergy of these modifications resulted in EZM 2302’s exceptional biochemical potency (IC₅₀ = 6 nM), >100-fold selectivity over 20+ histone methyltransferases, and oral bioavailability (F = 26% in rats) [1] [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7